
Tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of tert-butyl (Tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate)-3-amino-3-(2,4-difluorophenyl)propanoate is not fully understood. However, it has been proposed that it exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Tert-butyl (Tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate)-3-amino-3-(2,4-difluorophenyl)propanoate has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) and to inhibit the activity of COX-2, resulting in a reduction in the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl (Tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate)-3-amino-3-(2,4-difluorophenyl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It exhibits potent anti-inflammatory and analgesic properties and has been extensively studied in various animal models of inflammation and pain. However, it also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity have not been fully evaluated.
Direcciones Futuras
There are several future directions for the research on tert-butyl (Tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate)-3-amino-3-(2,4-difluorophenyl)propanoate. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to evaluate its potential side effects and toxicity in animals and humans. It is also important to investigate its potential use as a therapeutic agent for the treatment of various inflammatory disorders. Additionally, it may be useful to investigate its potential use as a research tool for studying the role of COX-2 in inflammation and pain.
Métodos De Síntesis
Tert-butyl (Tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate)-3-amino-3-(2,4-difluorophenyl)propanoate can be synthesized through a multi-step process involving the reaction of tert-butyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate with 2,4-difluorobenzylamine. The reaction is catalyzed by a base such as sodium hydride or potassium carbonate and is carried out in a suitable solvent such as dimethylformamide or tetrahydrofuran.
Aplicaciones Científicas De Investigación
Tert-butyl (Tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate)-3-amino-3-(2,4-difluorophenyl)propanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent anti-inflammatory and analgesic properties and has been investigated for its potential use as a therapeutic agent for the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c1-13(2,3)18-12(17)7-11(16)9-5-4-8(14)6-10(9)15/h4-6,11H,7,16H2,1-3H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYIRIJVNJGBKU-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=C(C=C(C=C1)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C1=C(C=C(C=C1)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

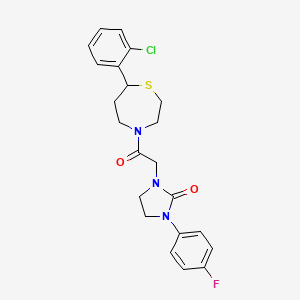
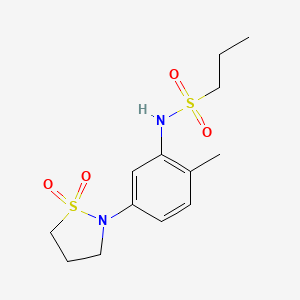
![N-methyl-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2702079.png)
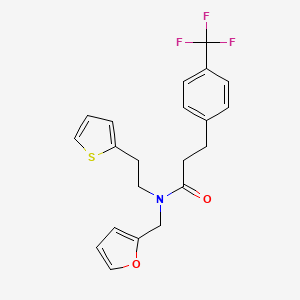
![ethyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2702082.png)
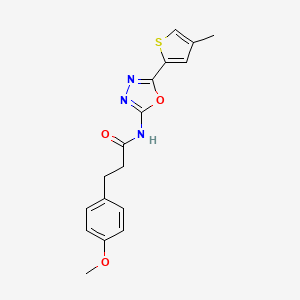
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2702084.png)
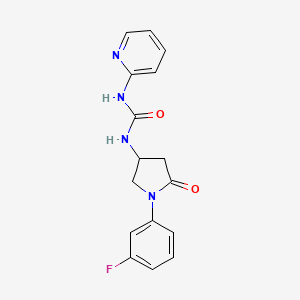
![N-(4-chloro-2-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2702088.png)

![N-(2-(diethylamino)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2702092.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea](/img/structure/B2702094.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2702096.png)